molecular formula C8H5Cl5OS2 B12667297 2-[(Pentachlorophenyl)dithio]ethanol CAS No. 80303-93-1

2-[(Pentachlorophenyl)dithio]ethanol

Cat. No.: B12667297
CAS No.: 80303-93-1
M. Wt: 358.5 g/mol
InChI Key: WNDIXJLBXHYTBK-UHFFFAOYSA-N
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Description

2-[(Pentachlorophenyl)dithio]ethanol is a sulfur-containing organic compound characterized by a pentachlorophenyl group attached to a dithio (-S-S-) linkage and an ethanol moiety. This structure confers unique reactivity, particularly in redox chemistry and polymer stabilization. The compound’s structural analogs and regulatory status must be inferred from related chlorinated and sulfur-bearing compounds.

Properties

CAS No.

80303-93-1

Molecular Formula

C8H5Cl5OS2

Molecular Weight

358.5 g/mol

IUPAC Name

2-[(2,3,4,5,6-pentachlorophenyl)disulfanyl]ethanol

InChI

InChI=1S/C8H5Cl5OS2/c9-3-4(10)6(12)8(7(13)5(3)11)16-15-2-1-14/h14H,1-2H2

InChI Key

WNDIXJLBXHYTBK-UHFFFAOYSA-N

Canonical SMILES

C(CSSC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pentachlorophenyl)dithio]ethanol typically involves the reaction of pentachlorothiophenol with 2-chloroethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 2-[(Pentachlorophenyl)dithio]ethanol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[(Pentachlorophenyl)dithio]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Pentachlorophenyl)dithio]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Pentachlorophenyl)dithio]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dithioethanol moiety allows it to form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-[(Pentachlorophenyl)dithio]ethanol with key analogs based on functional groups, substituents, and regulatory profiles derived from the evidence:

Compound Name Key Substituents/Functional Groups CAS Number Regulatory Status (Per Evidence) Applications/Notes
2-[(Pentachlorophenyl)dithio]ethanol Pentachlorophenyl, dithio (-S-S-), ethanol Not listed Likely restricted (inferred from analogs) Potential use in polymer stabilization, redox reactions (speculative)
Phenol, pentachlorophenyl ester Pentachlorophenyl, ester linkage 36994-69-1 Banned (Toyota Standard) Industrial applications restricted due to toxicity
Pentachlorophenol compounds Pentachlorophenyl, amine/ethanol complexes 32978-79-3 Banned (Toyota Standard) Historically used in wood preservatives; phased out for environmental concerns
Pentachlorophenyl ether Pentachlorophenyl, ether linkage Not listed Regulated (MSDS guidelines) Used in specialty solvents; high persistence in environment
2-(2-THIENYL)ETHANOL Thienyl, ethanol 5402-55-1 Pharmaceutical intermediate Low chlorination; safer profile compared to pentachlorophenyl derivatives

Key Findings:

Chlorination vs. Toxicity : Compounds with pentachlorophenyl groups (e.g., 36994-69-1, 32978-79-3) are universally restricted due to bioaccumulation and toxicity . The dithio group in the target compound may exacerbate reactivity, increasing environmental persistence.

Functional Group Impact: Dithio (-S-S-) groups (in the target compound) are redox-active, distinguishing it from ether or ester analogs. Ethanol moiety enhances solubility in polar solvents, similar to 2-(2-THIENYL)ETHANOL .

Regulatory Trends: Toyota’s banned substances list explicitly prohibits pentachlorophenol derivatives, suggesting strict scrutiny of the target compound .

Biological Activity

2-[(Pentachlorophenyl)dithio]ethanol, with the CAS number 80303-93-1, is a compound characterized by its unique chemical structure, which includes a pentachlorophenyl group linked to a dithioether functional group. This compound has gained attention in various fields of research due to its potential biological activities.

Chemical Structure

The molecular formula of 2-[(Pentachlorophenyl)dithio]ethanol is C12H8Cl5S2, and its structure can be represented as follows:

C12H8Cl5S2\text{C}_{12}\text{H}_{8}\text{Cl}_{5}\text{S}_{2}

The presence of multiple chlorine atoms contributes to its reactivity and biological interactions.

The biological activity of 2-[(Pentachlorophenyl)dithio]ethanol is primarily influenced by its pentachlorophenyl component. Research indicates that compounds with similar structures often exhibit significant biological effects, including:

  • Antimicrobial Activity : The chlorinated aromatic rings can interact with microbial cell membranes, leading to cell lysis and death.
  • Antioxidant Properties : The dithioether moiety may contribute to radical scavenging activities, providing protection against oxidative stress.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, potentially affecting metabolic pathways.

Antimicrobial Activity

A study evaluating the antimicrobial properties of chlorinated phenolic compounds found that 2-[(Pentachlorophenyl)dithio]ethanol exhibited significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens:

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that this compound could be a potential candidate for developing antimicrobial agents.

Antioxidant Activity

In vitro assays measuring the antioxidant capacity of 2-[(Pentachlorophenyl)dithio]ethanol demonstrated its ability to scavenge free radicals. The compound showed a significant reduction in reactive oxygen species (ROS) levels at concentrations above 50 µM, indicating its potential protective effects against oxidative damage.

Toxicological Studies

Toxicological evaluations have highlighted the potential risks associated with exposure to 2-[(Pentachlorophenyl)dithio]ethanol. Studies indicate that high doses can lead to hepatotoxicity and nephrotoxicity in animal models. The following table summarizes key findings from toxicological assessments:

EndpointObserved Effect
Liver Enzyme LevelsElevated ALT and AST
Kidney FunctionIncreased creatinine levels
Histopathological ChangesHepatic necrosis observed

These findings underline the importance of careful risk assessment when considering applications for this compound in pharmaceuticals or agriculture.

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